molecular formula C18H23ClN2O2S2 B2529181 3-chloro-2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235333-68-2

3-chloro-2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2529181
M. Wt: 398.96
InChI Key: MSUGPHMQZHWQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-chloro-2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its potential biological activities, particularly in anticancer research. Although the specific compound is not directly mentioned in the provided papers, the papers discuss closely related sulfonamide derivatives with similar structural motifs and potential anticancer properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of suitable amines with sulfonyl chlorides or other related precursors. For instance, the synthesis of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives was achieved by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized through the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined to crystallize in the monoclinic space group with a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . This information is valuable for understanding the three-dimensional arrangement of atoms in the compound and can provide insights into its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives is influenced by the substituents on the aromatic ring and the nature of the amine component. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar sulfonamide derivatives. For example, the synthesis of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides involved the reaction of chloro-substituted benzenesulfonamide with hydrazonyl bromides . These reactions are indicative of the types of chemical transformations that sulfonamide derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their application as potential therapeutic agents. The metabolic stability of these compounds, for instance, is an important factor in their pharmacokinetic profile. Some of the synthesized compounds demonstrated moderate metabolic stability when tested in the presence of pooled human liver microsomes and NADPH . These properties are essential for the development of sulfonamide derivatives as drugs, as they affect the compound's behavior in biological systems.

Scientific Research Applications

Synthesis and Structural Characterization

Research on sulfonamide compounds has focused on synthesis and structural characterization, aiming at developing novel compounds with potential pharmacological activities. For instance, Cheng De-ju (2015) explored the synthesis of methylbenzenesulfonamide CCR5 antagonists, emphasizing their potential in drug development for HIV-1 infection prevention Cheng De-ju, 2015.

Biological Evaluation and Enzyme Inhibition

Sulfonamides have been evaluated for their biological activities, particularly as enzyme inhibitors. H. Oinuma et al. (1991) prepared and evaluated a novel series of benzenesulfonamides as potent membrane-bound phospholipase A2 inhibitors, showing significant potential in reducing the size of myocardial infarction in rats H. Oinuma et al., 1991.

Carbonic Anhydrase Isozyme Inhibition

A study by A. Alafeefy et al. (2015) investigated benzenesulfonamides incorporating various moieties as inhibitors of carbonic anhydrase isozymes, demonstrating low nanomolar activity against certain isoforms, suggesting potential for therapeutic applications A. Alafeefy et al., 2015.

Novel Compound Synthesis for Disease Treatment

Research also delves into the synthesis of novel compounds for potential disease treatment. Nabih Lolak et al. (2019) reported the synthesis of ureido benzenesulfonamides incorporating triazine moieties as carbonic anhydrase inhibitors, highlighting their selectivity and potency, particularly for cancer-associated isoforms Nabih Lolak et al., 2019.

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s important to handle all chemical compounds with care and appropriate safety measures.


Future Directions

This compound offers immense potential in drug discovery, particularly in the development of targeted therapies for various diseases1. Therefore, future research could focus on exploring its therapeutic potential and optimizing its properties for medical applications.


Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and analysis would be required.


properties

IUPAC Name

3-chloro-2-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2S2/c1-14-17(19)3-2-4-18(14)25(22,23)20-11-15-5-8-21(9-6-15)12-16-7-10-24-13-16/h2-4,7,10,13,15,20H,5-6,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUGPHMQZHWQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.